![molecular formula C20H13NO B11841232 2-(5H-Indeno[1,2-b]pyridin-5-ylidene)-1-phenylethan-1-one CAS No. 120533-54-2](/img/structure/B11841232.png)
2-(5H-Indeno[1,2-b]pyridin-5-ylidene)-1-phenylethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5H-Indeno[1,2-b]pyridin-5-ylidene)-1-phenylethanone is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5H-Indeno[1,2-b]pyridin-5-ylidene)-1-phenylethanone typically involves multi-step organic reactions. One common method includes the condensation of 2-arylmethylidene-2,3-dihydro-1H-inden-1-ones with malononitrile in the presence of alcoholic potassium hydroxide. This reaction yields 2-alkoxy-4-aryl-5H-indeno[1,2-b]pyridine-3-carbonitriles and (2-arylmethyl-2,3-dihydro-1H-inden-1-ylidene)dicyanomethanes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar organic reaction principles, often scaled up with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(5H-Indeno[1,2-b]pyridin-5-ylidene)-1-phenylethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(5H-Indeno[1,2-b]pyridin-5-ylidene)-1-phenylethanone has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It finds applications in the development of organic electronic materials and fluorescent dyes.
Mechanism of Action
The mechanism by which 2-(5H-Indeno[1,2-b]pyridin-5-ylidene)-1-phenylethanone exerts its effects involves interactions with various molecular targets. For instance, its derivatives can act as electron acceptors in organic electronic applications, facilitating charge transfer processes. In biological systems, it may interact with cellular enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5H-Indeno[1,2-b]pyridine: Shares the indeno-pyridine core but lacks the phenylethanone moiety.
Indenopyridone NSC 314622: Known for its anticancer properties and structural similarity.
Indenopyrazoles and Indenopyridazines: These compounds exhibit inhibitory activity against various biological targets.
Uniqueness
2-(5H-Indeno[1,2-b]pyridin-5-ylidene)-1-phenylethanone is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of an indeno-pyridine core with a phenylethanone group makes it a versatile compound for various scientific investigations.
Properties
CAS No. |
120533-54-2 |
|---|---|
Molecular Formula |
C20H13NO |
Molecular Weight |
283.3 g/mol |
IUPAC Name |
2-indeno[1,2-b]pyridin-5-ylidene-1-phenylethanone |
InChI |
InChI=1S/C20H13NO/c22-19(14-7-2-1-3-8-14)13-18-15-9-4-5-10-16(15)20-17(18)11-6-12-21-20/h1-13H |
InChI Key |
ZINVONCILMQITJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=C2C3=C(C4=CC=CC=C42)N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B11841161.png)
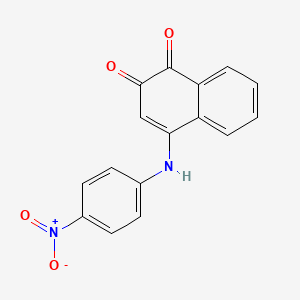

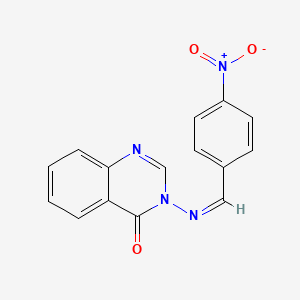
![2-(5-Oxobenzo[h]quinolin-6(5H)-ylidene)hydrazinecarbothioamide](/img/structure/B11841187.png)

![(4-(Dimethylamino)phenyl)(7-methyl-2,7-diazaspiro[4.4]nonan-2-yl)methanone](/img/structure/B11841196.png)
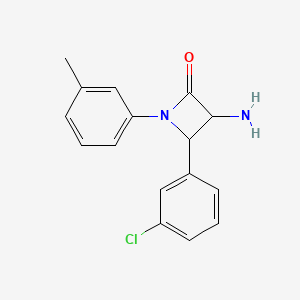
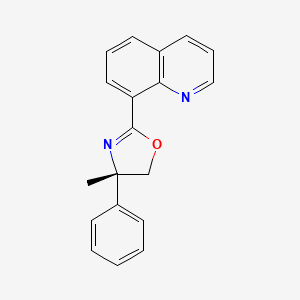
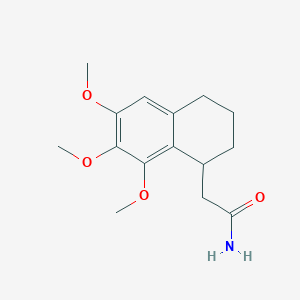

![cis-Tert-butyl 4-fluoro-8-oxo-3,3A,8,8A-tetrahydroindeno[1,2-C]pyrrole-2(1H)-carboxylate](/img/structure/B11841225.png)

![N-[Bis(aziridin-1-yl)phosphoryl]-2-chlorobenzamide](/img/structure/B11841248.png)
